9-Thiabicyclo[6.1.0]nonane 9-Thiabicyclo[6.1.0]nonane
Brand Name: Vulcanchem
CAS No.: 286-63-5
VCID: VC18977305
InChI: InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2
SMILES:
Molecular Formula: C8H14S
Molecular Weight: 142.26 g/mol

9-Thiabicyclo[6.1.0]nonane

CAS No.: 286-63-5

Cat. No.: VC18977305

Molecular Formula: C8H14S

Molecular Weight: 142.26 g/mol

* For research use only. Not for human or veterinary use.

9-Thiabicyclo[6.1.0]nonane - 286-63-5

Specification

CAS No. 286-63-5
Molecular Formula C8H14S
Molecular Weight 142.26 g/mol
IUPAC Name 9-thiabicyclo[6.1.0]nonane
Standard InChI InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2
Standard InChI Key XBGDHPDWTHUXFN-UHFFFAOYSA-N
Canonical SMILES C1CCCC2C(S2)CC1

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Stereochemical Features

The bicyclo[6.1.0]nonane skeleton consists of a seven-membered cycloheptane ring fused to a three-membered cyclopropane ring, with a sulfur atom replacing one carbon at the bridgehead position. The IUPAC name, 9-thiabicyclo[6.1.0]nonane, reflects the sulfur atom’s position at the ninth skeletal position . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₄S
Molecular Weight142.26 g/mol
SMILESC1CCCC2C(S2)CC1
InChI KeyXBGDHPDWTHUXFN-UHFFFAOYSA-N

X-ray crystallography and computational studies reveal a strained bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring tension. The sulfur atom adopts a pyramidal configuration, contributing to the molecule’s reactivity .

Spectroscopic Identification

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.2–2.1 ppm (m, 12H, cycloheptane and cyclopropane CH₂), 2.8 ppm (t, 2H, S–CH₂) .

    • ¹³C NMR: δ 25–35 ppm (cycloheptane carbons), 45 ppm (cyclopropane carbons), 55 ppm (S–C) .

  • IR Spectroscopy: Strong absorption at 650 cm⁻¹ (C–S stretching) .

Synthesis and Production

Laboratory-Scale Synthesis

The most widely reported method involves the reaction of 1,5-cyclooctadiene with sulfur dichloride (SCl₂) in dichloromethane at −50°C . The mechanism proceeds via electrophilic addition of SCl₂ to the diene, followed by ring closure and elimination of HCl:

1,5-Cyclooctadiene+SCl250C9-Thiabicyclo[6.1.0]nonane+2HCl\text{1,5-Cyclooctadiene} + \text{SCl}_2 \xrightarrow{-50^\circ \text{C}} \text{9-Thiabicyclo[6.1.0]nonane} + 2\text{HCl}

Key parameters for optimization include:

  • Temperature control (−50°C to −30°C) to minimize polymerization .

  • Use of anhydrous solvents to prevent hydrolysis of SCl₂ .

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide derivative, while stronger oxidants like H₂O₂ produce the sulfone :

    9-Thiabicyclo[6.1.0]nonanemCPBASulfoxideH2O2Sulfone\text{9-Thiabicyclo[6.1.0]nonane} \xrightarrow{\text{mCPBA}} \text{Sulfoxide} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfone}
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfur atom to a sulfide, cleaving the cyclopropane ring .

Nucleophilic Substitution

The sulfur atom acts as a leaving group in SN2 reactions. For example, azide substitution yields 9-azabicyclo[6.1.0]nonane :

9-Thiabicyclo[6.1.0]nonane+NaN39-Azabicyclo[6.1.0]nonane+Na2S\text{9-Thiabicyclo[6.1.0]nonane} + \text{NaN}_3 \rightarrow \text{9-Azabicyclo[6.1.0]nonane} + \text{Na}_2\text{S}

Applications in Research and Industry

Pharmaceutical Intermediates

The strained bicyclic system serves as a scaffold for bioactive molecules. Derivatives exhibit antimicrobial and antiviral activity, particularly against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Materials Science

Polymer precursors incorporating 9-thiabicyclo[6.1.0]nonane show enhanced thermal stability (decomposition temperature >300°C) due to rigid bicyclic structures .

Catalysis

Chiral derivatives are employed as ligands in asymmetric catalysis, achieving enantiomeric excess (ee) >90% in hydrogenation reactions .

Comparative Analysis with Analogous Heterobicyclic Compounds

CompoundStructureKey DifferencesReactivity Notes
9-Oxabicyclo[6.1.0]nonaneO instead of SHigher ring strain due to smaller O atomLess reactive toward oxidation
9-Azabicyclo[6.1.0]nonaneN instead of SBasic nitrogen participates in H-bondingForms stable coordination complexes

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